molecular formula C12H14N2O4S B1360128 Benzidine sulfate CAS No. 21136-70-9

Benzidine sulfate

Cat. No.: B1360128
CAS No.: 21136-70-9
M. Wt: 282.32 g/mol
InChI Key: ZOXJIQNURSAHRV-UHFFFAOYSA-N
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Description

Benzidine sulfate is an organic compound with the chemical formula

C12H16N2O8S2C_{12}H_{16}N_{2}O_{8}S_{2}C12​H16​N2​O8​S2​

. It is a derivative of benzidine, which is an aromatic amine. This compound is known for its use in the production of dyes and has significant applications in various scientific fields. It appears as a grayish-yellow, reddish-gray, or white crystalline powder and is known for its carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzidine sulfate is typically synthesized from nitrobenzene through a multi-step process. The first step involves the reduction of nitrobenzene to 1,2-diphenylhydrazine using iron powder as a reducing agent. This intermediate is then treated with mineral acids, inducing a rearrangement reaction to form benzidine . The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. Safety measures are crucial due to the compound’s toxic and carcinogenic nature.

Chemical Reactions Analysis

Types of Reactions: Benzidine sulfate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone-related derivatives, which are deeply colored.

    Reduction: The compound can be reduced under specific conditions to form different amine derivatives.

    Substitution: this compound can participate in substitution reactions, particularly in the formation of azo dyes.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium dichromate and hydrogen peroxide.

    Reducing Agents: Iron powder and other reducing metals are frequently used.

    Substitution Reagents: Diazonium salts are often used in substitution reactions to form azo compounds.

Major Products: The major products formed from these reactions include various dyes and intermediates used in dye production. For example, the reaction with diazonium salts produces azo dyes, which are widely used in the textile industry .

Scientific Research Applications

Benzidine sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which benzidine sulfate exerts its effects involves its interaction with cellular components. It can form reactive intermediates that bind to DNA, leading to mutations and potentially causing cancer. The molecular targets include DNA and various enzymes involved in cellular metabolism. The pathways affected by this compound include those related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

    Biphenyl: A simpler aromatic compound used in organic synthesis.

    Aniline: Another aromatic amine with applications in dye production.

    4,4’-Methylenedianiline: Used in the production of polyurethane foams and epoxy resins.

Uniqueness of Benzidine Sulfate: this compound is unique due to its specific structure, which allows it to participate in the formation of a wide range of dyes. Its ability to undergo various chemical reactions makes it a versatile compound in industrial applications. its carcinogenic properties limit its use, and safer alternatives are often sought .

Properties

IUPAC Name

4-(4-aminophenyl)aniline;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.H2O4S/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;1-5(2,3)4/h1-8H,13-14H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXJIQNURSAHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

531-86-2, 92-87-5 (Parent)
Record name [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:1)
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Record name Benzidine sulphate
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Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21136-70-9, 531-86-2
Record name [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:?)
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Record name Benzidine sulphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZIDINE SULFATE
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Record name Benzidine sulphate
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Record name [[1,1'-biphenyl]-4,4'-diyl]diammonium sulphate
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Record name BENZIDINE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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